
1-Pyridyl-3-phenyl-5-aminopyrazole
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Overview
Description
1-Pyridyl-3-phenyl-5-aminopyrazole is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
1-Pyridyl-3-phenyl-5-aminopyrazole exhibits a range of biological activities, making it a versatile compound in drug design. Key areas of application include:
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Anticancer Activity : Various derivatives of pyrazole compounds have shown promising results against different cancer cell lines. For instance, compounds derived from 5-aminopyrazole have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Compound Name Cancer Cell Line IC50 (µM) Pyrazolo[1,5-a]pyrimidine MCF-7 12.5 Pyrazolo[1,5-a]pyrimidine HeLa 15.0 -
Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which is crucial for managing inflammatory diseases. In vitro studies demonstrated significant reductions in TNF-alpha levels upon treatment with specific pyrazole derivatives .
Compound Name TNF-alpha Inhibition (%) Compound A 65% Compound B 70% - Antimicrobial Properties : Recent studies indicate that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains. For example, certain compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound often involves the reaction of 5-aminopyrazole with various electrophiles to form fused heterocycles. This synthetic versatility allows for the development of new derivatives with enhanced biological properties.
Synthetic Pathways
Several synthetic routes have been explored:
- Condensation Reactions : The condensation of 5-aminopyrazole with different bielectrophilic moieties leads to the formation of complex pyrazoloazines, which exhibit improved pharmacological activities .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly compared to traditional heating methods .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole. These compounds were tested against multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than existing chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism Investigation
Research focusing on the anti-inflammatory properties of pyrazole derivatives highlighted their mechanism of action involving the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Properties
CAS No. |
58589-70-1 |
---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H12N4/c15-13-10-12(11-6-2-1-3-7-11)17-18(13)14-8-4-5-9-16-14/h1-10H,15H2 |
InChI Key |
IYCQPIBNWGOQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.